Bis(4-methoxyphenyl)acetonitrile
Overview
Description
Bis(4-methoxyphenyl)acetonitrile: is an organic compound with the molecular formula C16H15NO2 It is characterized by the presence of two 4-methoxyphenyl groups attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nitrile Synthesis: One common method involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: Industrially, bis(4-methoxyphenyl)acetonitrile can be synthesized through a similar route, but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-methoxyphenyl)acetonitrile can undergo oxidation reactions to form corresponding aldehydes or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding amine. This reaction typically uses reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols. Common reagents include sodium amide or alcohols in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium amide, alcohols, basic conditions.
Major Products:
Oxidation: Corresponding aldehydes or acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Bis(4-methoxyphenyl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties.
Industry:
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which bis(4-methoxyphenyl)acetonitrile exerts its effects depends on the specific reaction or application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
4-Methoxyphenylacetonitrile: A simpler analog with one 4-methoxyphenyl group.
Bis(4-methoxyphenyl)methane: Similar structure but lacks the nitrile group.
Bis(4-methoxyphenyl)amine: Contains an amine group instead of a nitrile.
Uniqueness:
Bis(4-methoxyphenyl)acetonitrile:
Properties
IUPAC Name |
2,2-bis(4-methoxyphenyl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVKMNROFWNHHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283790 | |
Record name | bis(4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-26-9 | |
Record name | NSC33422 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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